molecular formula C5H3N4NaO B7910942 sodium;1H-pyrazolo[3,4-d]pyrimidin-4-olate

sodium;1H-pyrazolo[3,4-d]pyrimidin-4-olate

Cat. No.: B7910942
M. Wt: 158.09 g/mol
InChI Key: PTJRZVJXXNYNLN-UHFFFAOYSA-M
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Description

Cyclodextrin . Cyclodextrins are a family of cyclic oligosaccharides composed of glucose monomers linked by alpha-1,4 glycosidic bonds. They are widely used in various fields due to their ability to form inclusion complexes with a variety of guest molecules, enhancing the solubility and stability of these molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclodextrins are typically synthesized from starch by the action of the enzyme cyclodextrin glycosyltransferase (CGTase). The process involves the conversion of starch into a mixture of cyclodextrins, which can then be separated and purified. The reaction conditions for the synthesis of cyclodextrins include:

    Temperature: Typically around 60°C.

    pH: Optimal pH range is 5-6.

    Enzyme concentration: Varies depending on the source and activity of the enzyme.

Industrial Production Methods

In industrial settings, the production of cyclodextrins involves the use of large-scale bioreactors where starch is enzymatically converted to cyclodextrins. The process includes:

    Liquefaction: Starch is gelatinized and partially hydrolyzed.

    Cyclization: The liquefied starch is treated with CGTase to produce cyclodextrins.

    Separation and Purification: Cyclodextrins are separated from the reaction mixture using techniques such as precipitation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclodextrins undergo various chemical reactions, including:

    Oxidation: Cyclodextrins can be oxidized to form derivatives with different functional groups.

    Reduction: Reduction reactions can modify the hydroxyl groups on the glucose units.

    Substitution: Substitution reactions can introduce different functional groups onto the cyclodextrin molecule.

Common Reagents and Conditions

    Oxidizing agents: Sodium periodate, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various cyclodextrin derivatives with modified solubility, stability, and inclusion properties.

Scientific Research Applications

Cyclodextrins have a wide range of applications in scientific research, including:

    Chemistry: Used as molecular carriers to enhance the solubility and stability of hydrophobic compounds.

    Biology: Employed in drug delivery systems to improve the bioavailability of pharmaceuticals.

    Medicine: Used in formulations to reduce the toxicity and enhance the efficacy of drugs.

    Industry: Applied in food, cosmetics, and environmental industries for encapsulation and stabilization of active ingredients.

Mechanism of Action

Cyclodextrins exert their effects by forming inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic guest molecules, while the hydrophilic exterior interacts with the aqueous environment. This inclusion complex formation enhances the solubility, stability, and bioavailability of the guest molecules. The molecular targets and pathways involved include the interaction with hydrophobic regions of the guest molecules, leading to improved delivery and efficacy.

Comparison with Similar Compounds

Cyclodextrins are unique due to their ability to form inclusion complexes with a wide range of guest molecules. Similar compounds include:

    Alpha-cyclodextrin: Composed of six glucose units.

    Beta-cyclodextrin: Composed of seven glucose units.

    Gamma-cyclodextrin: Composed of eight glucose units.

Compared to these similar compounds, cyclodextrins with different ring sizes have varying cavity sizes, which influence their inclusion properties and applications. For example, beta-cyclodextrin is commonly used due to its optimal cavity size for many guest molecules.

Properties

IUPAC Name

sodium;1H-pyrazolo[3,4-d]pyrimidin-4-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O.Na/c10-5-3-1-8-9-4(3)6-2-7-5;/h1-2H,(H2,6,7,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJRZVJXXNYNLN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=NC=N2)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NNC2=C1C(=NC=N2)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N4NaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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